molecular formula C21H24N4O4S2 B2851324 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 895115-11-4

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2851324
CAS No.: 895115-11-4
M. Wt: 460.57
InChI Key: OEVSQZCXKDLCQJ-UHFFFAOYSA-N
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Description

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, methylthio, and tosyl groups, along with an acetamide moiety linked to an ethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and tosyl groups. The final step involves the acylation of the pyrazole derivative with 4-ethoxyphenylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using efficient catalysts, solvents, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the tosyl group can yield various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-imidazolecarboxamide hydrochloride: A compound with similar structural features but different functional groups.

    Trifluoromethylpyridines: Compounds with a pyridine ring and trifluoromethyl group, used in agrochemicals and pharmaceuticals.

Uniqueness

2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C19H22N4O3S2 and a molecular weight of approximately 460.57 g/mol, this compound features a pyrazole ring substituted with various functional groups that may interact with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, which require precise control of reaction conditions to achieve high yields and purity. The process generally includes the following steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the sulfonyl and methylsulfanyl groups via electrophilic substitution.
  • Acylation to attach the ethoxyphenyl acetamide moiety.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. The following sections detail its pharmacological properties, mechanisms of action, and related case studies.

Anticancer Activity

Research has shown that derivatives of pyrazole compounds often exhibit anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-720Cell Cycle Arrest
This compoundA549TBDTBD

Note: TBD indicates that further studies are needed to determine specific values for this compound.

Anti-inflammatory Properties

The presence of the sulfonamide group in the structure suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .

The exact mechanisms by which This compound exerts its biological effects are still under investigation. However, docking studies have indicated potential interactions with key proteins involved in disease pathways, such as prostaglandin reductase (PTGR2), which could provide insights into its inhibitory actions .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines. The findings indicated that modifications to the pyrazole ring significantly influenced their efficacy .
  • Inflammation Studies : Research conducted on structurally similar sulfonamide compounds demonstrated notable anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Properties

IUPAC Name

2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-4-29-16-9-7-15(8-10-16)23-18(26)13-25-20(22)19(21(24-25)30-3)31(27,28)17-11-5-14(2)6-12-17/h5-12H,4,13,22H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSQZCXKDLCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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